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Z-Gly-gly-leu-amc -

Z-Gly-gly-leu-amc

Catalog Number: EVT-15273378
CAS Number:
Molecular Formula: C28H32N4O7
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Enzymatic Roles and Mechanisms of Action

Substrate Specificity in Proteasome Chymotrypsin-like Activity

Z-Gly-Gly-Leu-AMC (carbobenzoxy-Gly-Gly-Leu-7-amido-4-methylcoumarin) serves as a highly specific fluorogenic substrate for the chymotrypsin-like (CT-L) activity of the proteasome. This activity is primarily associated with the β5 subunit of the 20S proteasome core particle in eukaryotic systems [5] [7]. The substrate’s design leverages the proteasome’s preference for cleaving peptide bonds after hydrophobic residues, with the leucine (Leu) residue at the P1 position being critical for recognition. Upon proteolytic cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, generating a quantifiable fluorescent signal [2] [5].

Substrate specificity studies reveal that Z-Gly-Gly-Leu-AMC is hydrolyzed approximately 100-fold more efficiently than alternative substrates like Z-Leu-Leu-Leu-AMC or Suc-Leu-Leu-Val-Tyr-AMC (Table 1). This specificity arises from the optimal fit of the leucine side chain within the hydrophobic S1 pocket of the CT-L active site, while the Z-group (benzyloxycarbonyl) enhances binding affinity through aromatic interactions [3] [7].

Table 1: Relative Hydrolysis Rates of Peptide-AMC Substrates by Proteasomal Chymotrypsin-like Activity

SubstrateRelative Hydrolysis Rate (%)P1 Residue
Z-Gly-Gly-Leu-AMC100.0Leucine
Suc-Leu-Tyr-AMC11.5Tyrosine
Z-Leu-Leu-AMC4.7Leucine
Suc-Leu-Leu-Val-Tyr-AMC0.8Tyrosine
Z-Leu-Leu-Leu-AMC0.15Leucine

Data derived from Mycobacterium tuberculosis ClpP1P2 studies, reflecting conserved preferences across proteolytic systems [3].

Activation and Regulation by ClpP1/2 Peptidase Complexes in Bacterial Systems

In prokaryotic systems, particularly Mycobacterium tuberculosis (Mtb), Z-Gly-Gly-Leu-AMC functions as a specific substrate for the ClpP1P2 peptidase complex – a serine protease essential for bacterial viability and virulence [1] [3]. Unlike eukaryotic proteasomes, ClpP1P2 requires activation by N-blocked dipeptides (e.g., Z-Leu-Leu) to achieve full proteolytic capacity. These activators induce a dramatic structural rearrangement:

  • Tetradecamer Dissociation: Inactive ClpP1 and ClpP2 homotetradecamers (14-subunit complexes) dissociate into heptameric rings upon dipeptide binding.
  • Mixed Complex Assembly: The rings reassemble into an active hetero-tetradecameric ClpP1P2 complex [3].
  • Allosteric Activation: Dipeptides bind cooperatively to the activation sites, enhancing proteolytic efficiency by >1,000-fold against Z-Gly-Gly-Leu-AMC [3].

This activation mechanism is unique in enzymology, as few enzymes require small-molecule-induced dissociation-reassembly for functionality. The ATPase ClpC1 further regulates substrate degradation but does not activate peptide hydrolysis unless both ATP and dipeptide activators are present [3].

Table 2: Activation Requirements for Bacterial ClpP1P2 Protease

ComponentRole in Z-Gly-Gly-Leu-AMC HydrolysisActivation Fold Change
Dipeptide (e.g., Z-Leu-Leu)Induces tetradecamer dissociation>1,000-fold
ClpC1 ATPaseEnhances protein degradation onlyNot applicable
ATPRequired for ClpC1-mediated activationNo direct effect

Kinetic Analysis of AMC Release as a Fluorogenic Proteolytic Indicator

The hydrolysis kinetics of Z-Gly-Gly-Leu-AMC are monitored via AMC release, detectable through fluorescence (excitation 360–380 nm, emission 440–460 nm) or electrochemical oxidation [2] [7]. Key kinetic parameters include:

  • Linear Response Range: Fluorescence intensity increases linearly with AMC concentrations from 0.1–10 μM, allowing real-time quantification of initial reaction velocities [5] [7].
  • Enzymatic Parameters: For human 20S proteasome, reported Kₘ values range from 30–50 μM, with Vₘₐₓ dependent on proteasome concentration and activation state [7].
  • Electrochemical Detection: Differential pulse voltammetry shows a distinct AMC oxidation peak at +0.55 V (vs. Ag/AgCl), correlating with fluorescence data (R² > 0.98) and enabling inhibitor screening without optical interference [7].

The stability of the AMC-peptide bond under varied pH/temperature conditions makes this substrate ideal for continuous assays. Inhibitor studies demonstrate concentration-dependent signal reduction, exemplified by bortezomib’s IC₅₀ of 12 nM against proteasomal CT-L activity [7].

Comparative Analysis of Eukaryotic vs. Prokaryotic Protease Targeting

Z-Gly-Gly-Leu-AMC highlights functional divergences between eukaryotic proteasomes and bacterial Clp systems:

  • Structural Context:
  • Eukaryotes: Degradation occurs within the enclosed 20S core chamber (β5 subunit), requiring substrates with unstructured regions or regulatory particle-assisted unfolding [7].
  • Prokaryotes: ClpP1P2 degradation occurs in a similar chamber but necessitates small-molecule activators absent in mammalian systems [3].
  • Regulatory Mechanisms:
  • Eukaryotic 20S activity is modulated by PA28/PA200 activators or 19S regulatory particles [8].
  • Bacterial ClpP1P2 is regulated by dipeptides and ATP-dependent unfoldases (ClpC1), with no mammalian equivalent [3].
  • Therapeutic Implications:
  • Bacterial ClpP1P2’s unique activation mechanism and essentiality make it a promising anti-tubercular target [3].
  • Eukaryotic proteasome inhibitors (e.g., bortezomib) show no cross-reactivity with ClpP1P2 due to structural differences in active sites [7].

Table 3: Functional Comparison of Z-Gly-Gly-Leu-AMC Utilization

ParameterEukaryotic 20S ProteasomeBacterial ClpP1P2 Complex
Primary Catalytic Subunitβ5ClpP2 ring
Activators RequiredPA28, 19S (for proteins)Z-Leu-Leu-type dipeptides
Peptide Bond CleavedC-terminal of LeuC-terminal of Leu
ATP DependencyFor 26S complex onlyFor ClpC1-mediated protein degradation
Inhibition ProfileBortezomib-sensitiveDipeptide analog-sensitive

Properties

Product Name

Z-Gly-gly-leu-amc

IUPAC Name

benzyl N-[2-[[2-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

Molecular Formula

C28H32N4O7

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)/t22-/m0/s1

InChI Key

WWRUTMQQQWGCPG-QFIPXVFZSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

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